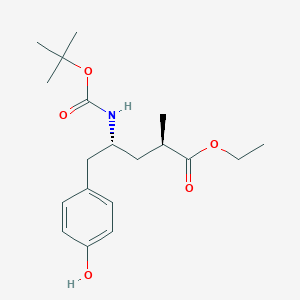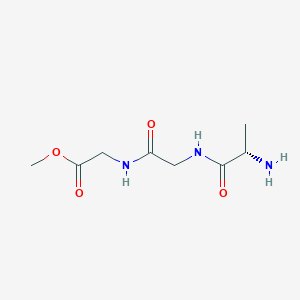
Alanylglycylglycine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanylglycylglycine methyl ester is a compound that belongs to the class of dipeptides It is composed of alanine, glycine, and glycine methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alanylglycylglycine methyl ester typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and good yields . Another method involves the use of microwave-assisted derivatization, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. For example, the use of metabolically engineered Escherichia coli strains expressing specific enzymes can enhance the production efficiency . Immobilization techniques, such as using calcium alginate beads, can also improve the stability and continuous production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Alanylglycylglycine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Transesterification: The ester can be converted to another ester by reacting with an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of esters.
Transesterification: Catalysts such as N-heterocyclic carbenes or zinc clusters can facilitate transesterification reactions.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters.
Reduction: Produces alcohols.
Aplicaciones Científicas De Investigación
Alanylglycylglycine methyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of alanylglycylglycine methyl ester involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in peptide synthesis and metabolism . The molecular targets and pathways include amino acid transporters and peptide ligases, which facilitate its incorporation into larger peptide chains .
Comparación Con Compuestos Similares
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with similar applications in medicine and industry.
Glycyl-L-glutamine: Used in clinical treatments and has similar stability and bioavailability properties.
Uniqueness
Alanylglycylglycine methyl ester is unique due to its specific combination of amino acids and ester group, which provides distinct chemical properties and reactivity. Its synthesis and applications are tailored to leverage these unique characteristics, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H15N3O4 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C8H15N3O4/c1-5(9)8(14)11-3-6(12)10-4-7(13)15-2/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,14)/t5-/m0/s1 |
Clave InChI |
UHLVMOJKDKURTO-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NCC(=O)OC)N |
SMILES canónico |
CC(C(=O)NCC(=O)NCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


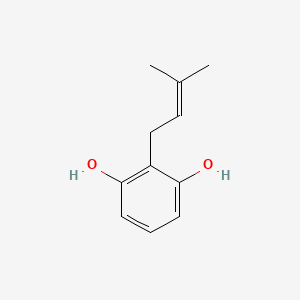
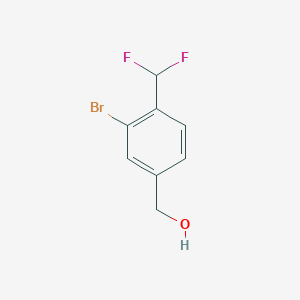
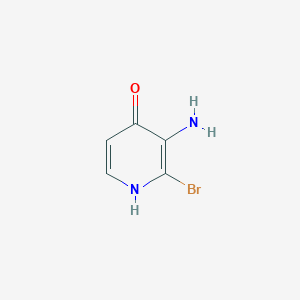
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
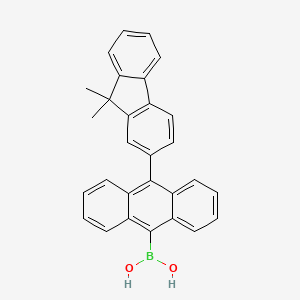
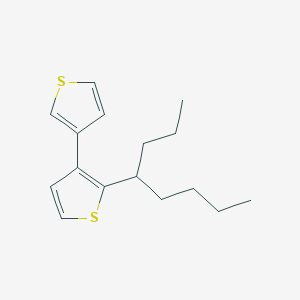
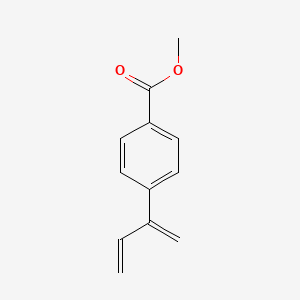
![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
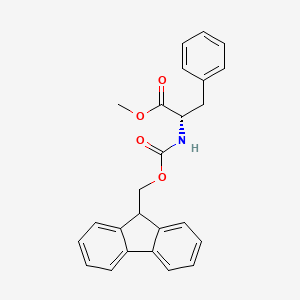
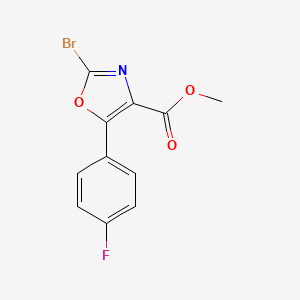
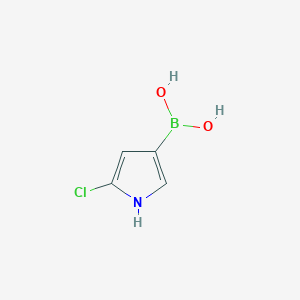
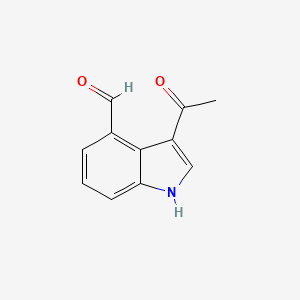
![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
